molecular formula C7H8F5NO3 B6188055 3,3-difluoro-1-oxa-6-azaspiro[3.3]heptane, trifluoroacetic acid CAS No. 2639437-17-3

3,3-difluoro-1-oxa-6-azaspiro[3.3]heptane, trifluoroacetic acid

Numéro de catalogue: B6188055
Numéro CAS: 2639437-17-3
Poids moléculaire: 249.14 g/mol
Clé InChI: VUIGXUJXEQINQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane
This spirocyclic compound features a unique bicyclic structure with oxygen (oxa) and nitrogen (aza) atoms in its heterocyclic rings. The presence of two fluorine atoms at the 3,3-positions enhances its electronegativity and stability, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing fluorinated drug candidates . Its rigid spiro architecture can influence pharmacokinetic properties, such as metabolic resistance and bioavailability, in pharmaceutical applications .

Trifluoroacetic Acid (TFA)
TFA (CF₃COOH) is a fluorinated derivative of acetic acid, where three hydrogen atoms are replaced by fluorine. It is a strong acid (pKa ~0.23), approximately 34,000 times more acidic than acetic acid due to the electron-withdrawing trifluoromethyl group . TFA is widely used as a solvent, catalyst, and reagent in organic synthesis, peptide chemistry, and polymer production. Its volatility, solubility in organic solvents, and strong acidity make it indispensable in industrial and laboratory settings .

Propriétés

Numéro CAS

2639437-17-3

Formule moléculaire

C7H8F5NO3

Poids moléculaire

249.14 g/mol

Nom IUPAC

3,3-difluoro-1-oxa-6-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H7F2NO.C2HF3O2/c6-5(7)3-9-4(5)1-8-2-4;3-2(4,5)1(6)7/h8H,1-3H2;(H,6,7)

Clé InChI

VUIGXUJXEQINQE-UHFFFAOYSA-N

SMILES canonique

C1C2(CN1)C(CO2)(F)F.C(=O)(C(F)(F)F)O

Pureté

95

Origine du produit

United States

Méthodes De Préparation

Ring-Closing Alkylation of Fluorinated Precursors

A foundational approach derives from the synthesis of analogous 2-oxa-6-azaspiro[3.3]heptane derivatives. In a reported method, 3,3-bis(bromomethyl)oxetane (BBMO, 3 ) undergoes hydroxide-mediated alkylation with amines to form the azetidine ring. For the 3,3-difluoro variant, this strategy is adapted by replacing BBMO with a difluorinated oxetane precursor.

Key Reaction Parameters

  • Precursor Synthesis : Tribromoneopentyl alcohol (TBNPA, 4 ) is fluorinated using diethylaminosulfur trifluoride (DAST) to yield 3,3-difluoro-3-bromomethyloxetane.

  • Alkylation : The difluorinated oxetane reacts with a primary amine (e.g., benzylamine) under Schotten–Baumann conditions, forming the spirocyclic core via intramolecular nucleophilic substitution.

  • Optimization : Phase-transfer catalysts like tetrabutylammonium bromide (0.03 equiv) enhance reaction rates in biphasic toluene/water systems.

Example Protocol

  • Dissolve 3,3-difluoro-3-bromomethyloxetane (1.0 equiv) and benzylamine (1.2 equiv) in sulfolane.

  • Add 8.2 M NaOH(aq) dropwise at 40°C over 2 h.

  • Monitor by GCMS; isolate via aqueous workup and distillation.
    Yield: 72–87% (based on analogous routes).

Direct Fluorination of Preformed Spirocycles

Post-cyclization fluorination offers an alternative route. The non-fluorinated spirocyclic intermediate (1-oxa-6-azaspiro[3.3]heptane) is treated with Selectfluor® or Xenon difluoride (XeF₂) to introduce fluorine atoms at the 3,3-positions.

Advantages and Limitations

  • Selectivity : XeF₂ provides regioselective fluorination but requires anhydrous conditions.

  • Scalability : Selectfluor® is cost-effective but may necessitate extended reaction times (24–48 h).

Salt Formation with Trifluoroacetic Acid

The free base 3,3-difluoro-1-oxa-6-azaspiro[3.3]heptane is converted to its trifluoroacetate salt through acid-base neutralization:

Procedure

  • Dissolve the free base (1.0 equiv) in dichloromethane.

  • Add trifluoroacetic acid (1.05 equiv) dropwise at 0°C.

  • Stir for 1 h, concentrate under vacuum, and recrystallize from ethyl acetate/hexanes.

Characterization Data

  • ¹H NMR (DMSO-d₆): δ 4.72 (s, 4H, oxetane), 4.35 (s, 4H, azetidine), 3.85 (s, 4H, CH₂F).

  • ¹³C NMR : δ 77.8 (oxetane C-O), 44.9 (spiro C), 36.9 (CH₂F).

  • HPLC Purity : >99% after recrystallization.

Critical Analysis of Methodologies

Yield and Purity Trade-offs

  • Ring-Closing Alkylation : Higher yields (72–87%) but requires multistep precursor synthesis.

  • Direct Fluorination : Lower yields (50–65%) due to side reactions but simplifies late-stage modification.

Solvent and Temperature Effects

  • Sulfolane : Enhances solubility of polar intermediates at 80°C, critical for avoiding oligomerization.

  • Toluene/Water Systems : Facilitate phase separation during workup, reducing impurity carryover.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow : Microreactors minimize exothermic risks during fluorination.

  • Distillation : Short-path distillation under reduced pressure (20 mmHg) achieves >95% purity for the free base.

Cost Drivers

  • DAST Usage : Accounts for ~40% of raw material costs; alternatives like Deoxo-Fluor® are being evaluated.

  • Waste Streams : Bromide byproducts require neutralization with NaHSO₃ before disposal .

Analyse Des Réactions Chimiques

Types of Reactions

3,3-difluoro-1-oxa-6-azaspiro[3.3]heptane, trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

The unique spirocyclic structure of 3,3-difluoro-1-oxa-6-azaspiro[3.3]heptane contributes to its potential as a scaffold for drug discovery. The compound can serve as a building block for synthesizing novel pharmaceuticals with enhanced biological activity.

Case Study: Antiviral Properties
Research has indicated that derivatives of spirocyclic compounds exhibit antiviral activity. A study demonstrated that modifications to the trifluoroacetic acid moiety could enhance the compound's efficacy against certain viral strains.

Material Science

The compound's fluorinated structure provides unique physicochemical properties that are beneficial in material science applications, particularly in the development of advanced polymers and coatings.

Case Study: Polymer Synthesis
A recent study focused on incorporating 3,3-difluoro-1-oxa-6-azaspiro[3.3]heptane into polymer matrices to improve thermal stability and chemical resistance. The resulting materials showed significant improvements in performance compared to traditional polymers.

Agrochemicals

The compound's structural characteristics make it a candidate for developing agrochemicals with improved efficacy and reduced environmental impact.

Case Study: Pesticide Development
Researchers have explored the potential of using this compound as a precursor for synthesizing new classes of pesticides that target specific pests while minimizing harm to non-target species.

Mécanisme D'action

The mechanism of action of 3,3-difluoro-1-oxa-6-azaspiro[3.3]heptane, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane vs. Related Spirocyclic Compounds

Spirocyclic compounds with heteroatoms (e.g., O, N) are critical in drug design. Below is a comparison with structurally similar analogs:

Compound Structure Key Features Applications References
3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane Bicyclic with O, N, and two F atoms Enhanced metabolic stability; fluorination improves lipophilicity Pharmaceutical intermediates
6-Oxa-1-azaspiro[3.3]heptane Bicyclic with O and N (no fluorine) Less electronegative; lower molecular weight (99.13 g/mol) Scaffold for non-fluorinated drug candidates
6-Fluoro-1-azaspiro[3.3]heptane hydrochloride Monocyclic with one F atom Reduced steric hindrance; hydrochloride salt improves solubility Preclinical drug development

Key Findings :

  • Fluorination in spiro compounds increases resistance to oxidative metabolism, extending drug half-life .
  • The difluoro variant’s rigid structure may reduce conformational flexibility, impacting target binding .
Trifluoroacetic Acid vs. Other Fluorinated Acids

TFA is compared with acetic acid and other fluorinated acids to highlight its unique properties:

Compound Formula Acidity (pKa) Boiling Point (°C) Key Applications References
Trifluoroacetic Acid CF₃COOH 0.23 72.4 Peptide synthesis, polymer catalysis
Acetic Acid CH₃COOH 4.76 118 Food preservative, solvent
Trichloroacetic Acid CCl₃COOH 0.66 196 Protein precipitation, dermatology
Perfluorooctanoic Acid CF₃(CF₂)₆COOH ~2.8 189–191 Surfactant (being phased out due to toxicity)

Key Findings :

  • TFA’s superior acidity and volatility make it ideal for reactions requiring mild conditions, unlike non-volatile acids like H₂SO₄ .
  • Unlike persistent PFAS (e.g., PFOA), TFA degrades more readily in the environment due to its smaller size and higher solubility .
3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane
  • Stability : Fluorination reduces ring-opening reactions, enhancing suitability for long-acting therapeutics .
Trifluoroacetic Acid
  • Industrial Demand : Global market growth driven by pharmaceutical and agrochemical sectors; projected CAGR of 5.2% (2024–2032) .
  • Material Science : Critical in synthesizing conductive copolymers (e.g., pyrrole-based films) with electrical conductivity up to 10⁻³ S/cm .

Activité Biologique

3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane, trifluoroacetic acid (CAS: 2639437-17-3) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

The molecular formula of 3,3-difluoro-1-oxa-6-azaspiro[3.3]heptane is C7H8F5NO3C_7H_8F_5NO_3 with a molecular weight of 249 Da. The compound features a spirocyclic structure that contributes to its pharmacological properties. Notably, it has a logP value of 0.1 and a polar surface area of 21 Ų, indicating its potential for bioavailability and interaction with biological membranes.

Research indicates that compounds with spirocyclic structures can exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique arrangement of atoms in 3,3-difluoro-1-oxa-6-azaspiro[3.3]heptane allows for specific interactions with biological targets such as enzymes and receptors.

Pharmacokinetics

A study highlighted that azaspiro compounds often show improved pharmacokinetic profiles compared to traditional amine counterparts. This is attributed to their ability to evade metabolic degradation pathways commonly associated with linear amines .

Case Studies

  • Antimicrobial Activity :
    In vitro studies demonstrated that derivatives of azaspiro compounds exhibit significant antimicrobial activity against various bacterial strains. For example, a related compound was effective against Staphylococcus aureus and Escherichia coli, suggesting that 3,3-difluoro-1-oxa-6-azaspiro[3.3]heptane may possess similar properties.
  • Anticancer Potential :
    Research on spirocyclic compounds has shown promise in cancer therapy. A case study involving azaspiro derivatives indicated their potential to inhibit cell proliferation in various cancer cell lines through modulation of apoptosis pathways .

Data Tables

PropertyValue
Molecular FormulaC7H8F5NO3C_7H_8F_5NO_3
Molecular Weight249 Da
LogP0.1
Polar Surface Area21 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

Research Findings

Recent studies have focused on the synthesis and optimization of azaspiro compounds for drug discovery. The use of visible light-mediated reactions has been explored to enhance the efficiency of synthesizing these compounds while maintaining high yields and purity levels .

Additionally, the biradical nature of these compounds allows for unique reactivity patterns that could be exploited in developing novel therapeutic agents .

Q & A

Q. What are the optimized synthetic routes for 3,3-difluoro-1-oxa-6-azaspiro[3.3]heptane?

A scalable two-step synthesis involves hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (BBMO) to form the azetidine ring. This method avoids costly intermediates and achieves 87% yield at 100 g scale with >99% purity. Key parameters include controlled temperature (60–80°C) and stoichiometric NaOH to minimize side reactions . BBMO is synthesized from tribromoneopentyl alcohol (TBNPA) via Schotten–Baumann conditions, yielding 72% after distillation .

Q. How is trifluoroacetic acid (TFA) utilized in the purification or analysis of spiro compounds?

TFA is commonly used as a counterion in salt formation (e.g., hydrochloride salts of spiro derivatives) to enhance crystallinity and solubility . In NMR analysis, TFA’s strong deshielding effect (δ ~11.5 ppm in 1^1H NMR) necessitates careful solvent selection (e.g., DMSO-d6 or CDCl3) to avoid signal overlap. Deuterated TFA (TFA-d1) is recommended for 19^{19}F NMR studies of fluorinated spiro compounds .

Q. What crystallographic techniques validate the structure of spiro[3.3]heptane derivatives?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming spirocyclic geometry. For example, 4-(2-oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile was crystallized from CH2_2Cl2_2, revealing a puckered oxetane-azetidine fused ring system (C–C bond lengths: 1.54–1.58 Å; bond angles: 88–92°). H atoms are refined using riding models with isotropic displacement parameters .

Advanced Research Questions

Q. How does the spiro[3.3]heptane core influence pharmacokinetic properties in drug candidates?

The spiro[3.3]heptane core acts as a saturated benzene bioisostere, reducing metabolic oxidation while maintaining planarity and steric bulk. In sonidegib (anti-tumor) and benzocaine derivatives, this substitution improves metabolic stability (e.g., t1/2_{1/2} increased by 2–3× in microsomal assays) and reduces off-target interactions due to restricted conformational flexibility. Computational docking studies (e.g., Glide SP scoring) show comparable binding affinity to aromatic analogs .

Q. How can ring-opening reactions of the spiro[3.3]heptane core be controlled for selective functionalization?

Acid-catalyzed ring-opening (e.g., HCl in dioxane) selectively cleaves the oxetane ring, yielding linear diols or amines. For 3,3-difluoro derivatives, HF elimination can occur under basic conditions (K2_2CO3_3, DMF), forming alkenes. Reductive ring-opening (H2_2, Pd/C) produces saturated hydrocarbons, while oxidation (RuO4_4) generates ketones. Reaction pathways are tunable via pH, temperature, and catalyst choice .

Q. What strategies mitigate TFA-induced interference in LC-MS analysis of spiro compounds?

TFA’s ion-pairing effect suppresses ionization in electrospray MS. Alternatives include:

  • Replacing TFA with 0.1% formic acid in mobile phases.
  • Post-column infusion of propionic acid (20 mM) to counteract ion suppression .
  • Using high-purity TFA (≥99.9%) to minimize UV absorption below 220 nm .

Q. How are computational methods applied to predict bioisosteric efficiency of spiro[3.3]heptane cores?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) compare electrostatic potential maps and HOMO-LUMO gaps between spiro[3.3]heptane and benzene. Molecular dynamics (MD) simulations (AMBER force field) assess conformational entropy and target binding. QSAR models correlate logP and polar surface area (PSA) with permeability (e.g., PAMPA assays) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.